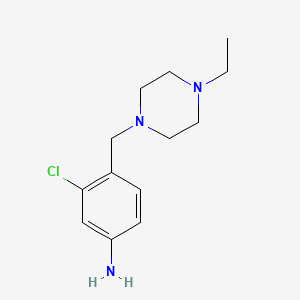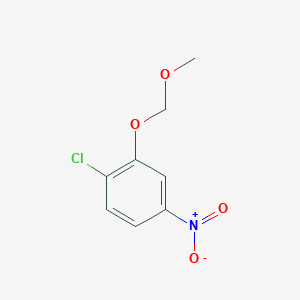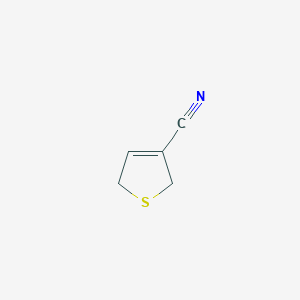
2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a dimethylamine group attached to an ethanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4-methoxyacetophenone to produce 4-methoxy-3-nitroacetophenone, which is then subjected to reductive amination using dimethylamine and a suitable reducing agent such as Raney nickel .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and selectivity. The nitration step can be optimized to achieve high mono-nitration selectivity, and the subsequent reductive amination can be carried out under controlled conditions to maximize yield .
化学反応の分析
Types of Reactions
2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
科学的研究の応用
2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to its targets .
類似化合物との比較
Similar Compounds
- N-(4-methoxy-3-nitrophenyl)acetamide
- 4-methoxy-3-nitroacetaniline
- 4-methoxy-2-nitrophenyl)methanamine hydrochloride
Uniqueness
2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
特性
分子式 |
C11H16N2O3 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
2-(4-methoxy-3-nitrophenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H16N2O3/c1-12(2)7-6-9-4-5-11(16-3)10(8-9)13(14)15/h4-5,8H,6-7H2,1-3H3 |
InChIキー |
VRANYOBZMJBUKL-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1=CC(=C(C=C1)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(3-chloro-4-formylphenyl)methyl]-N-methylcarbamate](/img/structure/B13873872.png)
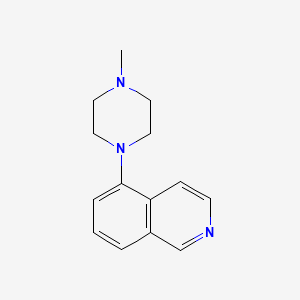
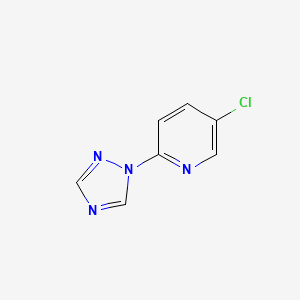
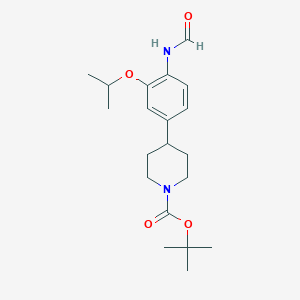
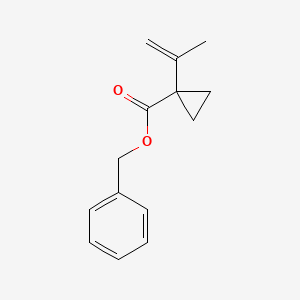
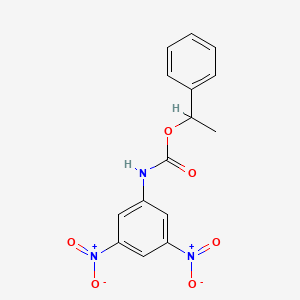
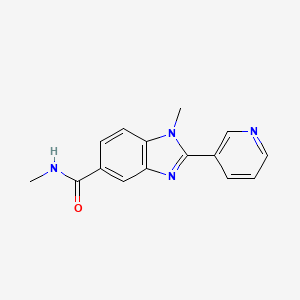

![3-[8-Bromo-7-methoxy-2-(propan-2-ylamino)quinazolin-6-yl]-4-methylbenzoic acid](/img/structure/B13873918.png)
